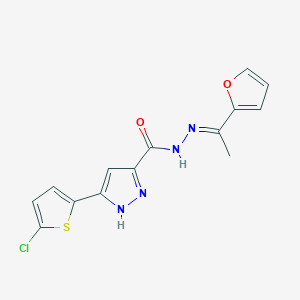

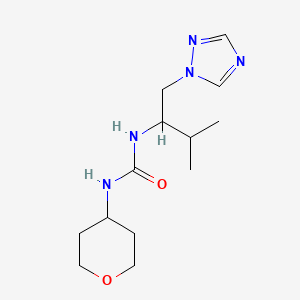

![molecular formula C12H16N4S2 B2980174 咪唑并[1,2-a]嘧啶-2-基甲基二乙基氨基二硫代甲酸酯 CAS No. 371216-23-8](/img/structure/B2980174.png)

咪唑并[1,2-a]嘧啶-2-基甲基二乙基氨基二硫代甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been developed, given the powerful bioactivities of molecules with an imidazopyrimidine core .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable way to deal with quantum chemical problems .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .科学研究应用

合成方法和功能化

咪唑并[1,2-a]嘧啶已通过各种合成方法进行了探索,例如多组分反应、缩合反应、分子内环化和成键过程。这些方法可以构建这种杂环部分,这对于开发新的化学合成策略和药物至关重要。例如,钯催化的区域选择性芳基化允许高效一步合成 3-芳基咪唑并[1,2-a]嘧啶,展示了该支架在药物开发中功能化和潜力的适应性 (Goel、Luxami 和 Paul,2015) (Li 等人,2003).

潜在的治疗剂

咪唑并[1,2-a]吡啶衍生物与咪唑并[1,2-a]嘧啶密切相关,由于其在药物化学中具有广泛的活性,已被确认为潜在的治疗剂。这些活性包括抗癌、抗分枝杆菌、抗利什曼原虫和抗菌作用。该支架也已被纳入各种上市制剂中,突出了其在药物发现和制药行业中的重要性。该支架的结构修饰旨在开发具有增强生物活性的新型治疗剂 (Deep 等人,2016).

药理特性

最近在理解与咪唑并[1,2-a]嘧啶结构相似的咪唑并[1,2-a]吡啶的药理特性方面取得的进展,导致了酶抑制剂、受体配体和抗感染剂的识别。药理应用的这种多样性强调了咪唑并[1,2-a]嘧啶在包括开发新的抗炎、抗肿瘤和抗菌药物在内的各种治疗领域的潜力 (Enguehard-Gueiffier 和 Gueiffier,2007).

作用机制

Target of Action

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is a novel compound that has been explored for its potential in the development of covalent inhibitors Similar compounds have been used as covalent inhibitors in the treatment of cancers .

Mode of Action

It is known that similar compounds act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to the inhibition of the target protein’s function, potentially leading to therapeutic effects .

Biochemical Pathways

Similar compounds have been shown to inhibit the kras g12c pathway, which is involved in cell growth and proliferation . Inhibition of this pathway can lead to the suppression of cancer cell growth .

Result of Action

Similar compounds have been shown to have potent anticancer effects, particularly against kras g12c-mutated cells .

属性

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-ylmethyl N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S2/c1-3-15(4-2)12(17)18-9-10-8-16-7-5-6-13-11(16)14-10/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVZVNVGPRDQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CN2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

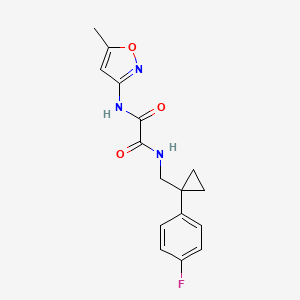

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

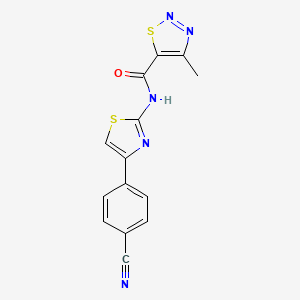

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

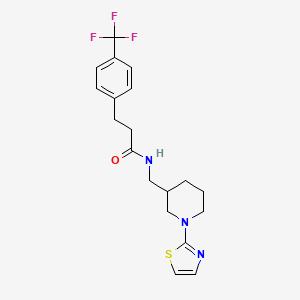

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)